molecular formula C20H25NO2 B2811749 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE CAS No. 1797556-32-1

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE

Cat. No.: B2811749
CAS No.: 1797556-32-1
M. Wt: 311.425
InChI Key: NOSDNPNNVYEAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-phenylbutanamide is a synthetic organic compound offered for research and development purposes. This compound features a butanamide core structure that is substituted with a phenyl group at the 2-position and a complex N-[2-methoxy-2-(2-methylphenyl)ethyl] group. The molecular framework of this substance shares structural characteristics with other phenylbutanamide derivatives documented in chemical databases for scientific study . As a specialized research chemical, its potential applications are primarily in early-stage investigative chemistry and pharmacological profiling to understand its physical, chemical, and biochemical properties. Researchers may utilize this compound as a building block or intermediate in synthetic chemistry or as a reference standard in analytical method development. All products are intended for research use only in controlled laboratory settings. They are strictly not for diagnostic, therapeutic, or any other human or animal use. Prior to handling, researchers should consult the relevant safety data sheets and conduct a comprehensive risk assessment.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-4-17(16-11-6-5-7-12-16)20(22)21-14-19(23-3)18-13-9-8-10-15(18)2/h5-13,17,19H,4,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSDNPNNVYEAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CC=C2C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-2-(o-tolyl)ethylamine with 2-phenylbutanoyl chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(2-hydroxy-2-(o-tolyl)ethyl)-2-phenylbutanamide.

    Reduction: Formation of N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylbutanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-phenylbutanamide and related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
This compound (Target) C₂₂H₂₇NO₂* ~337.46 1 3 Methoxy, 2-methylphenyl, phenyl
N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide C₁₈H₂₂N₂O₂ 298.38 2 3 Amino, 2-methylphenoxy
Compound 2 () Not provided Methylphenylamino, 2-thienylmethylthio
Compound 3 () Not provided Ethyl(2-methylphenyl)amino, 3,5-dimethylisoxazole

*Hypothetical formula derived from structural analysis.

Key Observations:

Substituent Effects on Polarity: The methoxy group in the target compound enhances lipophilicity compared to the amino group in N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide , which increases polarity and H-bonding capacity (2 donors vs. 1 in the target). Thioether-linked heterocycles in compounds (e.g., thienylmethylthio, isoxazolylmethylthio) may improve metabolic stability or target binding via sulfur-mediated interactions .

Molecular Weight and Drug-Likeness :

  • The target compound’s higher molecular weight (~337 vs. 298 in ) could impact bioavailability, as molecules >500 g/mol often face permeability challenges.

Therapeutic Implications :

  • compounds are associated with anticancer, antiviral, and antiplatelet applications due to heterocyclic motifs (e.g., isoxazole, thiazole) . The target’s phenyl and methoxy groups may align with CNS-targeting agents, though this remains speculative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.